molecular formula C7H6F3NOS B13250672 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone

1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone

Cat. No.: B13250672
M. Wt: 209.19 g/mol
InChI Key: MPIJFIFRGNTYNE-UHFFFAOYSA-N
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Description

1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .

Preparation Methods

The synthesis of 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone typically involves the reaction of appropriate thiazole precursors with trifluoromethylating agents. One common method includes the use of trifluoromethyl ketones and thiazole derivatives under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-(5-Methyl-4-(trifluoromethyl)thiazol-2-YL)ethanone can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C7H6F3NOS

Molecular Weight

209.19 g/mol

IUPAC Name

1-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C7H6F3NOS/c1-3(12)6-11-5(4(2)13-6)7(8,9)10/h1-2H3

InChI Key

MPIJFIFRGNTYNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C(=O)C)C(F)(F)F

Origin of Product

United States

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